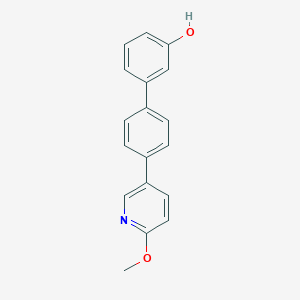
4''-(6-Methoxypyridin-3-yl)biphenyl-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol is a complex organic compound that features a biphenyl core substituted with a methoxypyridinyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this reaction makes it suitable for industrial applications. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxypyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Scientific Research Applications
4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol can be compared with other similar compounds, such as:
5-Methoxypyridine-3-boronic acid pinacol ester: This compound is used in similar synthetic applications and has comparable chemical properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are used in medicinal chemistry.
The uniqueness of 4’-(6-Methoxypyridin-3-yl)biphenyl-3-ol lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-[4-(6-methoxypyridin-3-yl)phenyl]phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-10-9-16(12-19-18)14-7-5-13(6-8-14)15-3-2-4-17(20)11-15/h2-12,20H,1H3 |
InChI Key |
JEDOKEGGMJNKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















